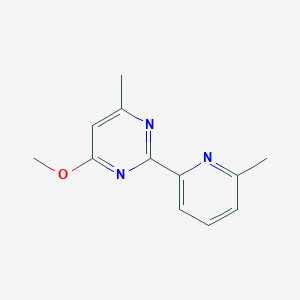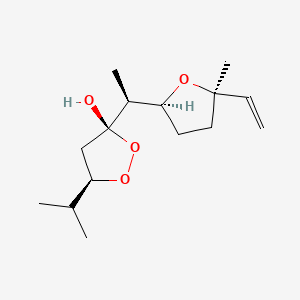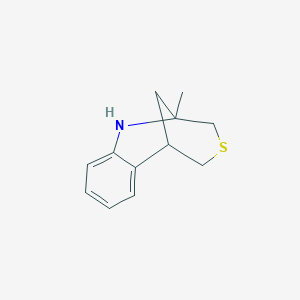
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a thiol and an amine can be reacted with a suitable alkylating agent to form the thiazocine ring. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach not only enhances the efficiency of the synthesis but also minimizes the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazocine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazocine derivatives, and various substituted benzothiazocines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrahydro-1H-2,6-methano-4,1-benzothiazocine: Lacks the methyl group at the 2-position.
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzoxazocine: Contains an oxygen atom instead of sulfur in the thiazocine ring.
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzimidazocine: Contains a nitrogen atom instead of sulfur in the thiazocine ring.
Uniqueness
The presence of the methyl group at the 2-position and the sulfur atom in the thiazocine ring confer unique chemical properties to 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine
Properties
CAS No. |
106718-61-0 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
9-methyl-11-thia-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H15NS/c1-12-6-9(7-14-8-12)10-4-2-3-5-11(10)13-12/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
HNVNFCDBDMAHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CSC1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
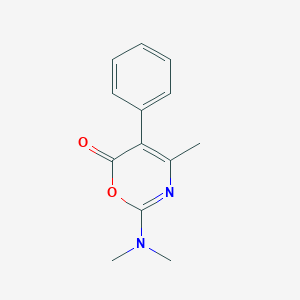

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)

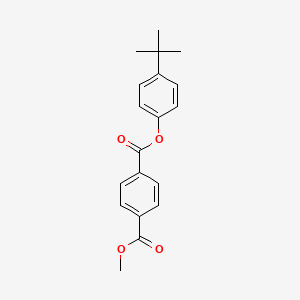
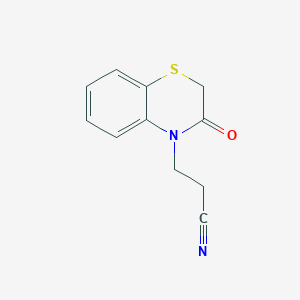
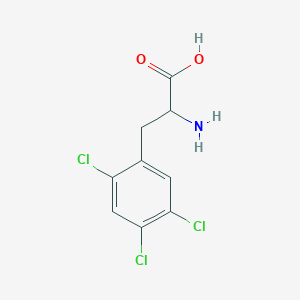
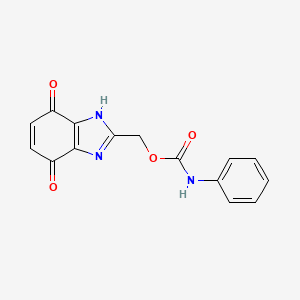

![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
